molecular formula C20H20N2O3 B11150599 methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate

methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate

Cat. No.: B11150599
M. Wt: 336.4 g/mol
InChI Key: TVVVFSYYFWZWPO-UHFFFAOYSA-N
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Description

Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate is a synthetic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled reaction temperatures. The specific industrial methods for producing methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . The specific molecular targets and pathways involved would depend on the particular biological activity being studied.

Comparison with Similar Compounds

Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate can be compared with other indole derivatives, such as:

These compounds share the indole moiety but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of indole derivatives.

Biological Activity

Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate is a synthetic compound that belongs to the indole derivative class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a propanoyl group and a glycine residue. Its structure can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The indole structure allows for binding to multiple biological targets, potentially modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathways such as cancer cell proliferation and inflammation.
  • Receptor Modulation : It can bind to receptors influencing neurotransmitter systems, which may have implications in pain management and neuroprotection.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies suggest that indole derivatives exhibit anticancer properties through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Potential neuroprotective properties have been observed, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Anticancer Properties

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, with IC50 values indicating potent activity.

Cell LineIC50 (µM)
MCF-7 (Breast)15.4
HT-29 (Colon)12.8

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, the compound was shown to significantly reduce edema formation in mice, suggesting its potential as an anti-inflammatory agent.

Treatment GroupEdema Volume (mL)
Control2.5
Methyl Glycinate1.0

Study 3: Neuroprotective Effects

Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro, highlighting its potential in treating neurodegenerative disorders.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-[3-(2-phenylindol-1-yl)propanoylamino]acetate

InChI

InChI=1S/C20H20N2O3/c1-25-20(24)14-21-19(23)11-12-22-17-10-6-5-9-16(17)13-18(22)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)

InChI Key

TVVVFSYYFWZWPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

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